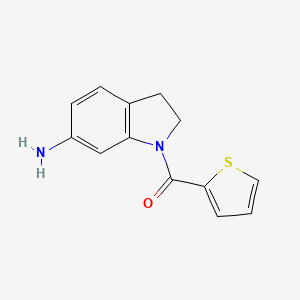

3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

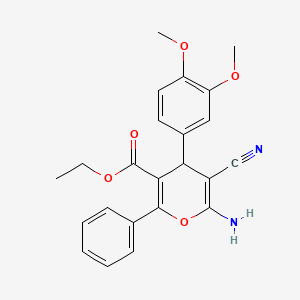

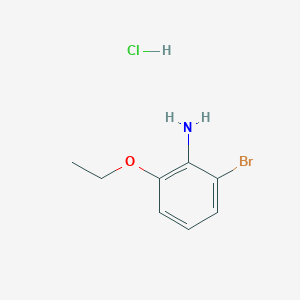

3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.26. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Applications

- High-Performance Thermosets: Novel benzoxazine monomers containing allyl groups, related to the compound of interest, have been synthesized and characterized. These monomers undergo thermal curing to form thermosets with excellent thermomechanical properties, indicating potential applications in high-performance materials due to their higher thermal stability and storage moduli at elevated temperatures (Agag & Takeichi, 2003).

Organic Synthesis and Chemical Transformations

- Rhodium-Catalyzed Cross-Coupling: The synthesis of 1,2-benzothiazines from sulfoximines and allyl methyl carbonate via Rh(III)-catalyzed domino allylation/oxidative cyclization showcases the chemical versatility of benzothiazine derivatives. This method tolerates a wide range of functional groups, expanding the toolkit for synthesizing benzothiazine-based compounds with potential biological or material applications (Wen, Tiwari, & Bolm, 2017).

Antimicrobial Applications

- Novel Polymeric Biocides: Research has also focused on synthesizing novel cyclic-amine monomers, including derivatives of 3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione, for incorporation into copolymers with antimicrobial properties. These studies suggest that such derivatives could be foundational in creating materials with durable and regenerable antibacterial activities (Sun & Sun, 2001).

Catalysis and Material Chemistry

- Metal- and Base-Free Domino Synthesis: Efficient protocols have been described for synthesizing a range of compounds, including 1,3-benzothiazines, using mild acid-catalyzed conditions. This method provides access to bioactive scaffolds and demonstrates the compound's role in facilitating novel synthetic pathways, highlighting its potential in catalysis and the synthesis of new materials (Putta et al., 2019).

Analytical Chemistry Applications

- Voltammetric Study of Complexation: An electrochemical study on the complexation of a derivative of this compound with nickel(II) provides insights into its electrochemical behavior. Such studies are essential for understanding the compound's interaction with metals, offering applications in analytical chemistry and sensor development (Yari & Bagheri, 2009).

Eigenschaften

IUPAC Name |

3-prop-2-enyl-1,3-benzothiazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-2-7-12-10(13)8-5-3-4-6-9(8)15-11(12)14/h2-6H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXQYUSFKVEEDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2SC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2516999.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2517000.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2517005.png)

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517007.png)

![8-methyl-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2517010.png)

![ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517012.png)